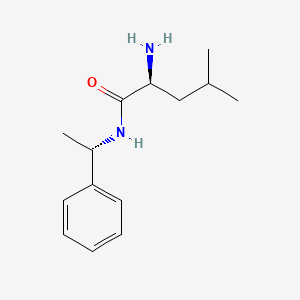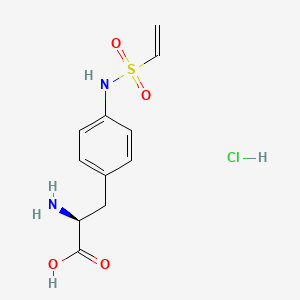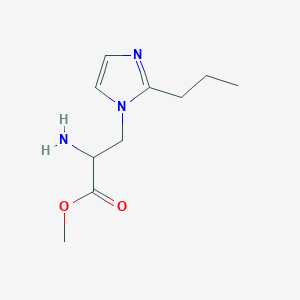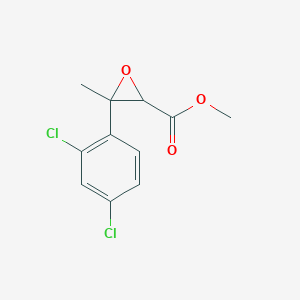
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and amide functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethylamine and 4-methylpentanoic acid.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (S)-1-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)butanamide: Similar structure but with a shorter carbon chain.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)hexanamide: Similar structure but with a longer carbon chain.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)propanamide: Similar structure but with a different carbon chain length.
Uniqueness
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is unique due to its specific carbon chain length and chiral centers, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl-N-[(1S)-1-phenylethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)9-13(15)14(17)16-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9,15H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 |
Clé InChI |
VPFFPRYQICYPMT-AAEUAGOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)


![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)
![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)


![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)


